molecular formula C16H21NO4 B7970256 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid CAS No. 952480-20-5

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B7970256
CAS No.: 952480-20-5
M. Wt: 291.34 g/mol
InChI Key: JDAQDIQHICLYKH-UHFFFAOYSA-N
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Description

Stereoisomerism: (2S,4R) vs. (2R,4R) Configurations

The stereochemistry of 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid is defined by two chiral centers at positions 2 and 4 of the pyrrolidine ring. The (2S,4R) diastereomer is distinct from its (2R,4R) counterpart in spatial arrangement and physicochemical properties:

Property (2S,4R) Configuration (2R,4R) Configuration
Boc group orientation Axial placement relative to the ring Equatorial placement relative to the ring
Phenyl group geometry Synperiplanar to the carboxylic acid Antiperiplanar to the carboxylic acid
Hydrogen bonding Stabilized intramolecular H-bonding Reduced intramolecular H-bonding

The (2S,4R) configuration dominates in synthetic applications due to enhanced conformational stability, as the Boc group’s axial position minimizes steric clashes with the phenyl substituent. Computational studies suggest a 2.3 kcal/mol energy difference between the diastereomers, favoring the (2S,4R) form.

Molecular Geometry and Conformational Flexibility

The pyrrolidine ring adopts a twist-boat conformation in the (2S,4R) configuration, as evidenced by X-ray crystallographic data. Key geometric parameters include:

  • Puckering amplitude (Q) : 0.48 Å, indicative of moderate ring distortion.
  • Endo/exo torsion angles :
    • N1-C2-C3-C4: −15.7° (endo).
    • C4-C5-N1-C2: +12.3° (exo).

The Boc group induces restricted rotation around the N1-C(O) bond, with a rotational barrier of 8.9 kcal/mol calculated via density functional theory (DFT). This constraint stabilizes the gauche conformation between the Boc and carboxylic acid groups, optimizing van der Waals interactions.

Conformational equilibria are influenced by solvent polarity. In apolar solvents (e.g., toluene), the twist-boat conformation predominates (95% occupancy), while polar solvents (e.g., DMSO) shift the equilibrium toward a half-chair conformation (60% occupancy). These dynamics are critical for understanding the compound’s reactivity in synthetic pathways.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQDIQHICLYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188255
Record name 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate
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Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952480-20-5
Record name 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-phenyl-1,2-pyrrolidinedicarboxylate
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Record name 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
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Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses. For this compound, the Boc group is introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving 4-phenylpyrrolidine-2-carboxylic acid in tetrahydrofuran (THF), followed by the addition of Boc₂O and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12–24 hours, yielding the Boc-protected intermediate.

Key Parameters

ParameterValue/Condition
SolventTHF or dichloromethane
BaseTriethylamine or DMAP
Temperature0°C to room temperature
Reaction Time12–24 hours
Yield70–85%

Stereochemical Control at C2 and C4 Positions

The (2S,4R) configuration is critical for the compound’s biological activity. Asymmetric synthesis methods, such as chiral auxiliary-mediated cyclization or enzymatic resolution, are employed to achieve high enantiomeric excess (ee). For example, a reported protocol uses (R)-proline as a chiral catalyst to induce stereoselective formation of the pyrrolidine ring, followed by Boc protection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance Boc protection rates compared to non-polar solvents. Elevated temperatures (40–50°C) reduce reaction time but may compromise stereochemical integrity. Optimal conditions balance speed and selectivity.

Catalytic Systems

DMAP accelerates Boc protection by activating Boc₂O, while triethylamine neutralizes generated acids. Alternative catalysts, such as N-hydroxysuccinimide (NHS), have been explored but show lower yields (60–75%) compared to DMAP.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane. The target compound typically elutes at 30–40% ethyl acetate, with a purity >98% confirmed by HPLC.

Purification Data

MethodConditionsPurity Achieved
Flash ChromatographyEthyl acetate/hexane (3:7)98.5%
RecrystallizationEthanol/water (9:1)97.2%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.15–3.95 (m, 2H, H-2 and H-4), 1.45 (s, 9H, Boc).

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, carboxylic acid).

Applications in Pharmaceutical Research

Intermediate for Protease Inhibitors

The compound serves as a building block for thrombin and factor Xa inhibitors, as highlighted in patent WO2019186164A1. Its rigid pyrrolidine scaffold enhances binding affinity to enzymatic pockets.

Formulation Considerations

For in vivo studies, the compound is dissolved in DMSO and diluted with PEG300/Tween 80 solutions to ensure solubility. Stock solutions (10 mM in DMSO) remain stable for 1 month at -20°C .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions include strong acids for deprotection and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced via nucleophilic attack on di-tert-butyl dicarbonate, forming a carbamate linkage. Deprotection occurs through acid-catalyzed cleavage, resulting in the release of the free amine and carbon dioxide .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
  • Molecular Formula: C₁₆H₂₁NO₄ (from )
  • Molecular Weight : 291.34 g/mol ()
  • CAS Numbers :
    • (2S,4S)-stereoisomer: 96314-29-3 ()
    • (2R,4S)-stereoisomer: 144069-70-5 ()

Structural Features :
This compound consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a phenyl substituent at the C4 position. The carboxylic acid group at C2 enhances its utility as a chiral building block in peptide synthesis and pharmaceutical intermediates (). Stereochemistry significantly influences its reactivity and biological activity, as seen in the distinct CAS numbers for (2S,4S)- and (2R,4S)-isomers .

Comparison with Similar Compounds

Substituent Variations at the Pyrrolidine C4 Position

The C4 substituent modulates steric, electronic, and solubility properties. Below is a comparative analysis:

Compound Name (C4 Substituent) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
4-Phenyl (Target Compound) C₁₆H₂₁NO₄ 291.34 96314-29-3 Hydrophobic phenyl group enhances lipid solubility; chiral synthesis intermediate.
4-Fluoro C₁₀H₁₆FNO₄ 233.24 681128-50-7 Fluorine increases electronegativity, potentially improving metabolic stability.
4-Methoxy C₁₁H₁₉NO₅ 245.28 Not Provided Methoxy group improves water solubility; used in crystallography studies.
4-(3-Pyridinyloxy) C₁₅H₂₀N₂O₅ 308.33 Not Provided Pyridine moiety introduces basicity and coordination potential.
4-[3-(Dimethylamino)phenoxy] C₁₈H₂₄N₂O₅ 348.40 Not Provided Dimethylamino group enhances solubility and enables pH-responsive behavior.

Key Observations :

  • Hydrophobicity : The phenyl group (target compound) offers greater hydrophobicity than fluorinated or oxygenated derivatives, influencing drug membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) stabilize the pyrrolidine ring, while electron-donating groups (e.g., methoxy) increase reactivity at adjacent positions .

Ring Structure Variations: Pyrrolidine vs. Piperidine

Replacing the five-membered pyrrolidine ring with a six-membered piperidine alters conformational flexibility and steric effects.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
Pyrrolidine Derivative (Target) C₁₆H₂₁NO₄ 291.34 96314-29-3 Smaller ring size increases ring strain, enhancing reactivity in cyclization.
Piperidine Analog C₁₇H₂₃NO₄ 305.37 261777-31-5 Larger ring reduces strain, improving stability; used in peptide backbone modification.

Key Observations :

  • Ring Strain : Pyrrolidine derivatives are more reactive due to higher ring strain, making them preferable in dynamic combinatorial chemistry .
  • Synthetic Utility : Piperidine analogs are often selected for their stability in prolonged reaction conditions .

Stereochemical Variations

Stereochemistry at C2 and C4 critically impacts biological activity and synthetic applications:

Stereoisomer CAS Number Configuration Applications Reference
(2S,4S)-4-Phenylpyrrolidine 96314-29-3 Cis Chiral ligand in asymmetric catalysis.
(2R,4S)-4-Phenylpyrrolidine 144069-70-5 Trans Intermediate for protease inhibitors.

Key Observations :

  • Cis vs. Trans : The (2S,4S)-isomer’s cis configuration facilitates chelation in metal-catalyzed reactions, while the trans isomer is favored in enzyme inhibition studies .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-phenylpyrrolidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a pyrrolidine ring and a phenyl group, suggest various biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. The compound contains two chiral centers at the 2 and 4 positions of the pyrrolidine ring, which contribute to its potential biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
CAS Number96314-29-3
Chiral Centers2 (at positions 2 and 4)

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This allows for selective reactions and further modifications. The Boc group can be removed under acidic conditions, facilitating the formation of peptide bonds with other amino acids.

Common Synthesis Steps:

  • Formation of the Pyrrolidine Ring : Initial steps involve creating the pyrrolidine structure through cyclization reactions.
  • Boc Protection : The amine group is protected using Boc anhydride.
  • Carboxylic Acid Functionalization : The carboxylic acid is introduced through oxidation or other synthetic methods.

Pharmacological Potential

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures may possess antibacterial properties.
  • Anticancer Properties : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.
  • Neuropharmacological Effects : The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems.

Interaction Studies

Several studies have focused on how this compound interacts with biological targets:

  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential uses in metabolic disorders.
  • Receptor Binding Affinity : Studies using radiolabeled compounds have demonstrated binding to various receptors, indicating its potential role as a drug candidate.
  • Peptide Synthesis : The ability to incorporate this compound into peptide sequences has been explored, enhancing the diversity of peptide libraries for drug discovery.

Example Study

A notable study investigated the synthesis and biological evaluation of Boc-protected pyrrolidine derivatives, revealing promising results in terms of cytotoxicity against human cancer cell lines (source needed).

Q & A

Basic: How can the Boc protection step be optimized during synthesis of 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid?

Methodological Answer:
Optimization involves selecting reaction conditions that balance yield and stereochemical control. Use anhydrous dichloromethane or THF as solvents to minimize hydrolysis. Catalyze the reaction with 4-dimethylaminopyridine (DMAP) to enhance tert-butoxycarbonyl (Boc) group coupling efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexanes) or by observing the disappearance of the starting amine using 1H^1H-NMR (δ 2.8–3.2 ppm for NH2_2). Maintain a temperature of 0–5°C to suppress side reactions. Post-reaction, purify via flash chromatography (silica gel, gradient elution) and confirm Boc incorporation via IR (C=O stretch at ~1680–1720 cm1^{-1}) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H^1H-NMR: Identify pyrrolidine ring protons (δ 1.8–2.5 ppm for CH2_2, δ 3.5–4.5 ppm for Boc-OCH2_2), phenyl group aromatic protons (δ 7.2–7.6 ppm), and carboxylic acid protons (broad δ 10–12 ppm). Stereochemistry (e.g., 2S,4R vs. 2R,4S) is resolved via coupling constants (JJ) and NOE correlations .
  • IR: Confirm Boc (C=O at ~1680 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3300 cm1^{-1}) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]+^+ at m/z 292.3 (C16_{16}H21_{21}NO4+_4^+) .

Advanced: How does stereochemistry at C2 and C4 influence biological activity?

Methodological Answer:
Stereochemistry dictates binding affinity to target proteins (e.g., enzymes or receptors). For example:

  • (2S,4R) -isomers may exhibit enhanced selectivity for protease inhibition due to spatial alignment with catalytic pockets.
  • (2R,4S) -isomers might show reduced activity due to steric clashes.
    Validate via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) and correlate with in vitro assays (e.g., IC50_{50} measurements). X-ray crystallography (e.g., PDB deposition) can resolve binding modes .

Advanced: What computational methods predict Boc-deprotection pathways?

Methodological Answer:

  • Quantum Mechanics (QM): Use DFT (B3LYP/6-31G*) to model acid-catalyzed deprotection (e.g., TFA cleavage), identifying transition states and activation energies .
  • Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to explore competing pathways (e.g., carbocation vs. acylium ion intermediates).
  • ICReDD Workflow: Integrate computed pathways with robotic experimentation to validate predicted conditions (e.g., optimal TFA concentration, temperature) .

Advanced: How to analyze decomposition products under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
  • Degradation Pathways:
    • Hydrolysis: Boc removal yields 4-phenylpyrrolidine-2-carboxylic acid (confirmed by LC-MS, m/z 190.2).
    • Oxidation: Phenyl ring hydroxylation generates phenolic derivatives (UV-Vis λ~270 nm shift) .
  • Mitigation: Lyophilize and store under argon to suppress hydrolysis/oxidation .

Advanced: What strategies resolve racemization during peptide coupling?

Methodological Answer:

  • Coupling Reagents: Use HATU or PyBOP instead of EDCl/HOBt to minimize epimerization.
  • Temperature: Conduct reactions at –20°C to slow base-catalyzed racemization.
  • Monitoring: Track enantiomeric excess (EE) via Marfey’s reagent derivatization and HPLC .

Advanced: How to assess environmental toxicity and biodegradability?

Methodological Answer:

  • OECD 301D Test: Measure biodegradation in activated sludge over 28 days. Use LC-MS to quantify residual compound.
  • Ecotoxicity: Perform Daphnia magna acute toxicity assays (EC50_{50}) and algal growth inhibition tests. Data from structurally similar compounds suggest low bioaccumulation potential (logP ~1.5) .

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